Ethyl 4,6-dihydroxypyridazine-3-carboxylate
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Overview
Description
It was first synthesized in the mid-20th century during studies focused on exploring novel heterocyclic compounds with potential biological activity . The compound is characterized by the presence of hydroxyl groups at the 4 and 6 positions of the pyridazine ring and an ethoxylate group at the 3 position, resulting in unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dihydroxypyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dihydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus oxychloride for halogenation.
Major Products:
Oxidation: Formation of 4,6-dioxopyridazine-3-carboxylate.
Reduction: Formation of 4,6-dihydroxydihydropyridazine-3-carboxylate.
Substitution: Formation of 4,6-dihalo-3-carboxylate derivatives.
Scientific Research Applications
Ethyl 4,6-dihydroxypyridazine-3-carboxylate is primarily used in pharmaceutical research as a building block for the synthesis of bioactive molecules. Its unique structure enables it to participate in the formation of a wide range of pharmaceutical compounds, including those with potential anti-inflammatory, antimicrobial, and anticancer properties . The hydroxyl groups provide sites for further chemical modifications, enhancing the versatility of this compound in drug development .
In addition to its pharmaceutical applications, this compound is also used in organic synthesis as an intermediate for the preparation of more complex heterocyclic compounds. Its reactivity and functional groups make it suitable for a variety of chemical transformations, contributing to the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4,6-dihydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl groups and the pyridazine ring play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 4,6-dihydroxypyridazine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dichloropyridazine-3-carboxylate: This compound has chlorine atoms instead of hydroxyl groups, resulting in different reactivity and applications.
Ethyl 4,6-dihydroxyquinoline-3-carboxylate: This compound has a quinoline ring instead of a pyridazine ring, leading to variations in its chemical properties and biological activity.
Properties
IUPAC Name |
ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(12)6-4(10)3-5(11)8-9-6/h3H,2H2,1H3,(H2,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUCVJSGHLDIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739521 |
Source
|
Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352925-63-3 |
Source
|
Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4,6-dihydroxypyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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